Spiro[2.5]octan-6-one oxime
Description
Properties
IUPAC Name |
N-spiro[2.5]octan-6-ylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-9-7-1-3-8(4-2-7)5-6-8/h10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSFZINJCAMKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=NO)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720888 | |
| Record name | N-Spiro[2.5]octan-6-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921602-70-2 | |
| Record name | N-Spiro[2.5]octan-6-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Spiro[2.5]octan-6-one oxime is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and case studies that highlight its therapeutic potential.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of spirocyclic compounds, including this compound. Research indicates that derivatives of spiro compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A notable study demonstrated that this compound showed an inhibition zone of 15 mm against E. coli, suggesting potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of spirocyclic compounds has been well-documented. This compound has been evaluated for its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. In vitro tests revealed that this compound reduced the viability of human breast cancer cells (MCF-7) by 40% at a concentration of 50 µM after 48 hours .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound acts as a non-competitive inhibitor of certain kinases involved in cancer progression. Specifically, it was found to inhibit Src kinase activity with an IC50 value of 4.9 µM, indicating its potential role in cancer therapy .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- One-Pot Synthesis : Utilizing para-quinone methides, researchers developed an efficient one-pot approach that yields high amounts of spiro[2.5]octa-4,7-dien-6-ones, which can be further converted to oximes .
- Radical Pathways : Recent studies have explored radical and cationic pathways for the oxygenation of spiro[2.5]octane derivatives, providing insights into the formation of biologically active products .
Table: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| One-Pot Synthesis | Uses para-quinone methides for efficient synthesis | Up to 95% |
| Radical Pathways | Involves radical mechanisms for product formation | Varies |
Case Study 1: Antimicrobial Activity Assessment
A research team evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated a strong correlation between structural modifications in the oxime group and increased antibacterial activity.
Case Study 2: Anticancer Mechanism Exploration
In another study focusing on its anticancer properties, researchers conducted a series of assays to determine the mechanism by which this compound induces apoptosis in cancer cells. The findings suggested that it activates caspase pathways leading to programmed cell death.
Scientific Research Applications
Pharmaceutical Applications
- Intermediate in Drug Synthesis :
- Antibacterial Activity :
- Pharmaceutical Formulations :
Organic Synthesis Applications
- Building Block for Complex Molecules :
- Synthesis of Spiro Compounds :
Case Study 1: Antibacterial Derivatives
A study conducted on various derivatives of this compound highlighted its effectiveness against Gram-positive bacteria. The modifications to the oxime structure resulted in enhanced potency and reduced toxicity, making it a candidate for further development into antibiotic agents .
Case Study 2: Synthesis Pathways
Research into efficient synthesis pathways for this compound revealed novel methods that reduce costs and increase yield. These methods include multi-step reactions that incorporate readily available starting materials, thus streamlining production for pharmaceutical applications .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Intermediates | Used in drug synthesis | Enhances bioavailability and efficacy |
| Antibacterial Agents | Exhibits significant antibacterial properties | Effective against various bacterial strains |
| Organic Synthesis | Building block for complex molecules | Facilitates the creation of diverse chemical structures |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical and Commercial Comparison
Key Findings
- Synthesis Efficiency : Spiro[2.5]octan-6-one derivatives are synthesized with moderate yields (7–30%), influenced by catalyst choice and reaction conditions .
- Stability : Spiro oximes exhibit superior thermal stability compared to linear oximes, attributed to reduced ring strain .
- Commercial Value : Pharmaceutical spiro intermediates (e.g., 5-Methyl-5,7-diazaspiro[2.5]octan-6-one) command higher prices due to niche applications .
Preparation Methods
Synthesis of Spiro[2.5]octan-6-one Precursor
The key precursor, spiro[2.5]octan-6-one (also known as spiro[2.5]octan-6-one ketone), is synthesized via cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters. The general synthetic routes are well-documented in patent literature and involve Claisen condensation or related cyclization reactions under basic conditions.
Key details from patent EP2880008B1:
- Starting Material: [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester or other alkyl esters (methyl, ethyl, propyl).
- Reaction Conditions: Cyclization is performed under Claisen condensation conditions using a base such as sodium methanolate.
- Solvent: Tetrahydrofuran (THF) or similar aprotic solvents.
- Temperature: Controlled to optimize cyclization efficiency and minimize side reactions.
- Outcome: Formation of spiro[2.5]octane-5,7-dione, which can be further processed to spiro[2.5]octan-6-one.
This process allows efficient manufacture of the spiro compound with high purity, suitable for further chemical transformations.
Conversion of Spiro[2.5]octan-6-one to Spiro[2.5]octan-6-one Oxime
The oximation step involves the reaction of spiro[2.5]octan-6-one with hydroxylamine or its derivatives to form the corresponding oxime.
- Reagents: Hydroxylamine hydrochloride or free hydroxylamine.
- Solvent: Ethanol, methanol, or aqueous alcohol mixtures.
- Conditions: Mild heating (e.g., reflux) or room temperature stirring depending on reagent form.
- pH Control: Often mildly basic conditions are maintained using sodium acetate or similar buffers to facilitate oxime formation.
- Reaction Time: Several hours to ensure complete conversion.
- Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.
This method is a standard approach for oxime synthesis from ketones and is applicable to spiro[2.5]octan-6-one with high efficiency and yield.
Detailed Data Table: Preparation Parameters for this compound
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Spiro[2.5]octan-6-one | Purity > 98% for optimal oximation |
| Oximation Reagent | Hydroxylamine hydrochloride | Molar ratio 1.2:1 (hydroxylamine:ketone) |
| Solvent | Ethanol or methanol | Ensures good solubility and reaction rate |
| pH | Mildly basic (pH 6-8) | Sodium acetate buffer commonly used |
| Temperature | 25-80 °C | Reflux or room temperature depending on scale |
| Reaction Time | 4-12 hours | Monitored by TLC or HPLC |
| Isolation Method | Filtration or extraction | Followed by recrystallization |
| Yield | Typically 75-90% | Dependent on purity and reaction control |
| Purity of Final Product | > 98% (HPLC or NMR confirmed) | Suitable for pharmaceutical use |
Research Findings and Optimization Insights
- Base Selection: Sodium methanolate is preferred for cyclization of precursors due to its strong enolization capability, leading to higher yields of spiro[2.5]octan-6-one.
- Solvent Effects: Aprotic solvents like THF favor cyclization, while protic solvents such as ethanol facilitate oximation.
- Temperature Control: Maintaining moderate temperatures during oximation prevents side reactions such as hydrolysis or polymerization.
- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity oxime suitable for further pharmaceutical derivatization.
- Scalability: The described methods have been demonstrated at multi-gram scale with consistent yields, indicating industrial applicability.
Summary of Preparation Methods
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Cyclization | Formation of spiro[2.5]octane-5,7-dione via Claisen condensation | [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ester, sodium methanolate, THF, controlled temperature |
| 2. Reduction/Modification | Conversion of dione to spiro[2.5]octan-6-one (if applicable) | Reduction reagents or selective transformations (not detailed in sources) |
| 3. Oximation | Reaction of spiro[2.5]octan-6-one with hydroxylamine to form oxime | Hydroxylamine hydrochloride, ethanol, mild base, reflux or room temp |
Additional Notes
- While direct preparation methods for this compound are less frequently detailed in literature, the standard oximation of ketones applies effectively here.
- The precursor spiro[2.5]octan-6-one is commercially available and can be prepared via well-established synthetic routes described in patent EP2880008B1.
- Preparation protocols emphasize the importance of solvent choice, reaction pH, and temperature to maximize yield and purity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Spiro[2.5]octan-6-one oxime, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Common synthetic approaches involve functionalization of the spirocyclic core. For example, bromination of the parent spiro compound using reagents like N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) can introduce reactive substituents . Oxime formation typically employs hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol). Optimization includes solvent selection (e.g., DMF for polar reactions) and temperature control (60–80°C for radical-initiated steps). Yield improvements may require iterative adjustments to stoichiometry and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the spirocyclic structure and oxime group. For example, the oxime proton typically appears as a singlet near δ 8.5–9.5 ppm in DMSO-d₆. Infrared (IR) spectroscopy validates the C=N-O stretch (~1640 cm⁻¹). Conflicting data between techniques (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Resolution strategies include repeating experiments under anhydrous conditions, using high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and comparing with computational models (e.g., DFT-based NMR predictions) .
Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
Data interpretation should include Arrhenius plots to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic sites by analyzing molecular electrostatic potential (MEP) surfaces. For example, the spirocyclic ketone’s carbonyl carbon is a likely target for nucleophiles. Transition state modeling (e.g., using Gaussian or ORCA) can elucidate energy barriers for oxime tautomerization (syn/anti isomerism) and its impact on reactivity .
Q. How can researchers reconcile discrepancies in biological activity data between this compound and its structural analogs?
- Methodological Answer : Comparative analysis of structurally related compounds (e.g., halogenated or amino-substituted derivatives) is essential. For instance, replacing the oxime group with a hydroxymethyl moiety may alter solubility and binding affinity. Use dose-response assays (e.g., IC₅₀ measurements) and molecular docking studies to identify critical interactions with biological targets (e.g., enzymes or receptors). Statistical tools like ANOVA can assess significance in activity differences .
Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer : Pilot-scale reactions should prioritize solvent recovery (e.g., ethanol or DCM distillation) and catalyst recycling. Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, enable real-time monitoring of reaction progress. Design of Experiments (DoE) methodologies (e.g., factorial designs) can optimize parameters like mixing efficiency and heating rates. Document all deviations rigorously to refine standard operating procedures (SOPs) .
Data Analysis and Interpretation
Q. How should researchers address inconsistent crystallographic data for this compound polymorphs?
- Methodological Answer : X-ray diffraction (XRD) may reveal multiple polymorphs due to conformational flexibility in the spirocyclic system. Resolve discrepancies by:
- Conducting variable-temperature XRD to assess phase transitions.
- Comparing experimental data with predicted crystal packing using software like Mercury or Materials Studio.
- Validating with solid-state NMR to confirm hydrogen-bonding networks .
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data in preclinical studies?
- Methodological Answer : Use probit or logit regression models to estimate LD₅₀/LC₅₀ values. For subchronic toxicity, Kaplan-Meier survival analysis and Cox proportional hazards models account for time-dependent effects. Ensure compliance with AEGL guidelines for extrapolating animal data to human exposure thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
